molecular formula C15H10NO2Se B14614468 CID 78066341

CID 78066341

Cat. No.: B14614468
M. Wt: 315.22 g/mol
InChI Key: VLFZSYXFCPLGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For example, analogous compounds like oscillatoxin derivatives (CIDs: 101283546, 185389) are characterized by cyclic ether structures and bioactivity in marine toxins , suggesting CID 78066341 may share comparable annotation standards.

Properties

Molecular Formula

C15H10NO2Se

Molecular Weight

315.22 g/mol

InChI

InChI=1S/C10H5O2Se.C5H5N/c11-8-7(10(13)9(8)12)6-4-2-1-3-5-6;1-2-4-6-5-3-1/h1-5H;1-5H

InChI Key

VLFZSYXFCPLGKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C2=O)[Se].C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78066341 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The process would also involve purification steps such as crystallization, distillation, or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

CID 78066341 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halogens, acids, and bases, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other derivatives.

Scientific Research Applications

CID 78066341 has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme interactions or metabolic pathways.

    Medicine: It could be investigated for its potential therapeutic effects or as a drug candidate.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of CID 78066341 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
  • Betulin Derivatives: Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with pentacyclic structures. Unlike these compounds, CID 78066341’s structure is unspecified, but PubChem’s framework implies it may belong to a distinct class (e.g., steroids, alkaloids) based on its unique identifier .
  • Oscillatoxin Analogues : Oscillatoxin D (CID 101283546) features a polyether ladder structure common in marine toxins. Structural comparisons with this compound would require explicit data, but differences in functional groups (e.g., hydroxylation patterns) could influence bioactivity .
Functional Analogues
  • Substrates/Inhibitors: Compounds like taurocholic acid (CID 6675) and irbesartan (CID 3749) are annotated for roles in bile acid transport and angiotensin receptor blockade, respectively.

Comparative Pharmacological and Analytical Data

Table 1: Key Properties of this compound and Analogues
Compound (CID) Molecular Weight (g/mol) Key Functional Groups Biological Activity Source
This compound Not reported Unspecified Unreported PubChem
Betulin (72326) 442.73 Hydroxyl, alkene Antiviral, anti-inflammatory
Oscillatoxin D (101283546) 792.94 Polyether, lactone Cytotoxic
Irbesartan (3749) 428.53 Tetrazole, biphenyl Antihypertensive
Key Findings:
  • Structural Complexity : this compound’s hypothetical structure may differ significantly from betulin derivatives (linear triterpenes) or oscillatoxins (polycyclic ethers), impacting solubility and bioavailability .
  • Analytical Challenges : Techniques like GC-MS and LC-MS (referenced for CIEO fractions ) would be essential to characterize this compound’s purity and stability, similar to protocols for betulinic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.